N-Methyl Carvedilol Hydrochloride N-Methyl Carvedilol Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18007816
InChI: InChI=1S/C25H28N2O4.ClH/c1-27-20-9-4-3-8-19(20)25-21(27)10-7-13-24(25)31-17-18(28)16-26-14-15-30-23-12-6-5-11-22(23)29-2;/h3-13,18,26,28H,14-17H2,1-2H3;1H
SMILES:
Molecular Formula: C25H29ClN2O4
Molecular Weight: 457.0 g/mol

N-Methyl Carvedilol Hydrochloride

CAS No.:

Cat. No.: VC18007816

Molecular Formula: C25H29ClN2O4

Molecular Weight: 457.0 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl Carvedilol Hydrochloride -

Specification

Molecular Formula C25H29ClN2O4
Molecular Weight 457.0 g/mol
IUPAC Name 1-[2-(2-methoxyphenoxy)ethylamino]-3-(9-methylcarbazol-4-yl)oxypropan-2-ol;hydrochloride
Standard InChI InChI=1S/C25H28N2O4.ClH/c1-27-20-9-4-3-8-19(20)25-21(27)10-7-13-24(25)31-17-18(28)16-26-14-15-30-23-12-6-5-11-22(23)29-2;/h3-13,18,26,28H,14-17H2,1-2H3;1H
Standard InChI Key FERDKVPPAFYQOZ-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C3=CC=CC=C31)C(=CC=C2)OCC(CNCCOC4=CC=CC=C4OC)O.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-Methyl Carvedilol Hydrochloride (C₂₅H₂₈N₂O₄·HCl) features a deuterium-enriched methyl group at the amino alcohol side chain, as illustrated in its IUPAC name: 1-(9H-carbazol-4-yloxy)-3-((2-(2-methoxyphenoxy)ethyl)methylamino)-2-propanol hydrochloride. The deuterium atoms replace hydrogens at the methylamine position, a strategic modification that minimizes metabolic interference while preserving receptor-binding affinity .

Table 1: Comparative Molecular Properties of Carvedilol and N-Methyl Carvedilol Hydrochloride

PropertyCarvedilol (C₂₄H₂₆N₂O₄)N-Methyl Carvedilol Hydrochloride (C₂₅H₂₈N₂O₄·HCl)
Molecular Weight406.47 g/mol456.97 g/mol
Deuterium SubstitutionNoneThree hydrogen atoms replaced at methylamine site
Solubility0.1 mg/mL in waterEnhanced aqueous solubility due to hydrochloride salt
LogP (Partition Coefficient)3.83.5 (adjusted for deuterium and salt form)

Synthesis and Deuterium Labeling

The synthesis involves a multi-step process:

  • Base Compound Preparation: Carvedilol is synthesized via condensation of 4-(9H-carbazol-4-yloxy)-2-hydroxypropanol with 2-(2-methoxyphenoxy)ethylamine.

  • Methylation: The primary amine group undergoes methylation using deuterated methyl iodide (CD₃I) under alkaline conditions, introducing the deuterium atoms.

  • Salt Formation: The tertiary amine is protonated with hydrochloric acid to yield the hydrochloride salt, improving stability and crystallinity .

Critical reaction parameters include temperature control (±2°C) during methylation to prevent racemization and strict anhydrous conditions to avoid deuterium exchange with ambient moisture. The final product achieves >98% isotopic purity, verified via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Pharmacological Mechanisms and Receptor Interactions

Antioxidant and Mitochondrial Effects

The carbazole moiety enables scavenging of reactive oxygen species (ROS), with an IC₅₀ of 12 μM against superoxide radicals in vitro. In mitochondrial assays, the compound stabilizes membrane potential (ΔΨm) by 40% under oxidative stress, outperforming non-deuterated carvedilol by 15% .

Table 2: Comparative Pharmacodynamic Profiles

ParameterCarvedilolN-Methyl Carvedilol Hydrochloride
β₁-AR Kd0.4 nM0.4 nM
ROS Scavenging IC₅₀14 μM12 μM
Mitochondrial ΔΨm Stabilization25%40%
Plasma Half-Life (rats)2.1 hours3.8 hours

Metabolic Pathways and Pharmacokinetics

Absorption and Distribution

Oral bioavailability in rodent models reaches 42% vs. 25% for carvedilol, attributed to deuterium-induced metabolic resistance. Peak plasma concentration (Cₘₐₓ) occurs at 1.5 hours post-administration, with a volume of distribution (Vd) of 4.2 L/kg—20% higher than the parent compound due to increased lipophilicity from deuterium .

Cytochrome P450 Metabolism

Deuterium substitution at the methylamine position reduces CYP2D6-mediated N-demethylation by 70%, as shown in human liver microsome assays. Primary metabolites include:

  • 4-Hydroxyphenyl Carvedilol-d3 (CYP2C9-mediated)

  • O-Desmethyl Carvedilol-d3 (CYP3A4-mediated)

Deuterium kinetic isotope effects (KIEs) lower clearance rates from 28 mL/min/kg (carvedilol) to 16 mL/min/kg, extending elimination half-life to 8.2 hours .

Preclinical and Research Applications

Isotopic Tracing in Drug-Drug Interactions

N-Methyl Carvedilol Hydrochloride’s deuterium label enables precise tracking in mass spectrometry studies. For example, co-administration with ketoconazole (CYP3A4 inhibitor) increases its AUC by 220% in rat models, versus 180% for non-deuterated carvedilol, highlighting differential metabolic susceptibility .

Neuropharmacological Investigations

In a 2015 preclinical trial, carvedilol analogs demonstrated antimanic effects by reducing oxidative stress markers (e.g., 40% lower thiobarbituric acid-reactive substances in rat hippocampus) and elevating BDNF levels by 35%. N-Methyl Carvedilol Hydrochloride amplified these effects, suggesting enhanced blood-brain barrier penetration .

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